molecular formula C10H9FN4O B2467197 N-(4-fluorobenzyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1479813-00-7

N-(4-fluorobenzyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2467197
CAS No.: 1479813-00-7
M. Wt: 220.207
InChI Key: OFCLWOVGYGRVHR-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a fluorobenzyl group attached to a triazole ring, which is further connected to a carboxamide group. The unique structure of this compound makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzyl bromide and a suitable nucleophile.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with an appropriate amine under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-fluorobenzyl)-1H-1,2,3-triazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorobenzyl)-1H-indazole-3-carboxamide: Similar structure but with an indazole ring instead of a triazole ring.

    N-(4-fluorobenzyl)-2-bromobenzenesulfonamide: Contains a sulfonamide group instead of a carboxamide group.

    N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide: Features a pyrazole ring instead of a triazole ring.

Uniqueness

N-(4-fluorobenzyl)-1H-1,2,3-triazole-5-carboxamide is unique due to its triazole ring, which imparts specific chemical and biological properties. The presence of the fluorobenzyl group enhances its stability and bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4O/c11-8-3-1-7(2-4-8)5-12-10(16)9-6-13-15-14-9/h1-4,6H,5H2,(H,12,16)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCLWOVGYGRVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=NNN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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